Methyl 4-amino-3-methyl-5-nitrobenzoate
Overview
Description
Methyl 4-amino-3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, featuring an amino group, a methyl group, and a nitro group attached to the benzene ring
Scientific Research Applications
Methyl 4-amino-3-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. The synthesis typically begins with the nitration of 3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting 3-methyl-5-nitrobenzoic acid is then reduced to 4-amino-3-methyl-5-nitrobenzoic acid using a reducing agent such as tin(II) chloride in hydrochloric acid. Finally, the amino acid is esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: 4-amino-3-methylbenzoic acid.
Oxidation: 4-amino-3-carboxy-5-nitrobenzoic acid.
Substitution: Derivatives with different functional groups replacing the amino group.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving redox reactions and nucleophilic substitution .
Comparison with Similar Compounds
Methyl 4-amino-3-methyl-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-amino-3-nitrobenzoate: Lacks the methyl group, resulting in different chemical properties and reactivity.
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate: Contains a butyrylamino group instead of an amino group, leading to variations in biological activity.
Methyl 4-(benzylamino)-3-nitrobenzoate: Features a benzylamino group, which affects its solubility and interaction with biological targets
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-amino-3-methyl-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDOCUUDHFUSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280204 | |
Record name | Methyl 4-amino-3-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668276-44-6 | |
Record name | Methyl 4-amino-3-methyl-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668276-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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